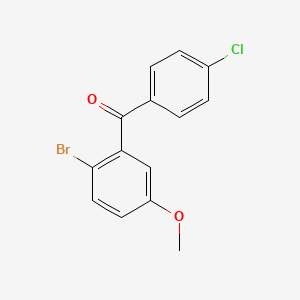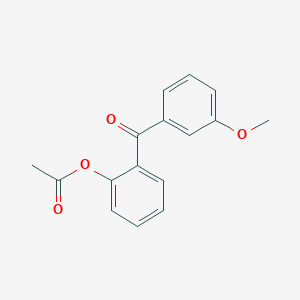
3-Acetoxy-3',5'-dichlorobenzophenone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of compounds with acetoxy groups and chlorinated aromatic rings typically involves the treatment of precursor molecules with acetic acid or acetic anhydride to introduce the acetoxy functional group. For example, the synthesis of diethyl 5-acetoxy-3-(4-chlorophenyl)-4,5-dihydroisoxazol-5-yl-5-phosphonate was achieved by treating nitrile oxides with 1-acetyloxy-vinylphosphonate under mild conditions, resulting in good yields . This suggests that the synthesis of 3-Acetoxy-3',5'-dichlorobenzophenone might also involve similar acetylation reactions under controlled conditions.
Molecular Structure Analysis
X-ray crystallography is a common technique used to determine the molecular structure of compounds. For instance, the structure of a novel 3-acetoxy-2-methyl-N-(4-methoxyphenyl) benzamide was determined using X-ray diffraction, revealing that it crystallizes in a triclinic system . Similarly, the structure of 2-acetoxy-3-(3-methoxy-4-acetoxy-5-chlorophenyl)-propenoic acid was confirmed by X-ray crystallography, showing the formation of an α-acetoxy propenoic acid with a trans extended side acid side chain conformation . These studies indicate that X-ray crystallography could be used to elucidate the molecular structure of 3-Acetoxy-3',5'-dichlorobenzophenone, providing detailed information about its crystal system and conformation.
Chemical Reactions Analysis
The reactivity of acetoxy-containing compounds can be influenced by the presence of other functional groups and the overall molecular structure. For example, the compound 4-(4′-acetoxybenzylidene)-2-methyl-5-oxazolone underwent basic hydrolysis to yield unexpected phenylpropenoic acid derivatives . This demonstrates that acetoxy groups can participate in chemical reactions such as hydrolysis, which could also be relevant for the chemical behavior of 3-Acetoxy-3',5'-dichlorobenzophenone.
Physical and Chemical Properties Analysis
The physical and chemical properties of a compound can be predicted using computational methods such as density functional theory (DFT). The electronic properties, such as HOMO and LUMO energies, and thermodynamic properties of a 3-acetoxy compound were calculated using DFT, which also provided insights into the chemical reactivity through molecular electrostatic potential (MEP) surface maps . These computational studies are valuable for understanding the stability and reactivity of compounds like 3-Acetoxy-3',5'-dichlorobenzophenone and can guide experimental work.
Scientific Research Applications
Metabolism and Endocrine-Disrupting Activity
Research on benzophenone-3 (BP-3), a compound structurally similar to 3-Acetoxy-3',5'-dichlorobenzophenone, indicates its use as a UV-filter and its metabolism by liver microsomes. It has been studied for its estrogenic and anti-androgenic activities. Metabolites such as 2,4,5-trihydroxybenzophenone and 3-hydroxylated BP-3 have been identified, with varying levels of estrogenic activity. This study suggests the potential endocrine-disrupting effects of benzophenone derivatives (Watanabe et al., 2015).
Applications in Synthetic Organic Chemistry
Studies on 2-alkoxymethyl-5-methylphenacyl chloride and benzoate, which are chemically related to 3-Acetoxy-3',5'-dichlorobenzophenone, have demonstrated their use in synthetic organic chemistry. These compounds have been shown to undergo various photochemical transformations, indicating their potential application in the synthesis of complex organic molecules (Plíštil et al., 2006).
Structural Analysis and Properties
Research has been conducted on the structure of compounds similar to 3-Acetoxy-3',5'-dichlorobenzophenone, such as 2-acetoxy-3-(3-methoxy-4-acetoxy-5-chlorophenyl)-propenoic acid. These studies provide insights into the molecular structure and properties of such compounds, which can be valuable for designing new materials or pharmaceuticals (Haasbroek et al., 1998).
Photocatalysis and Chemical Reactions
The synthesis and photoreactivity of benzophenone derivatives have been extensively studied. These compounds are used in photocatalytic and chemical reactions, showcasing their utility in material science and chemical synthesis. For example, the study of benzophenone derivatives in photocatalysis has helped understand reaction mechanisms and develop new synthetic pathways (Lavie et al., 1963).
Antiviral Research
Research on 5-acetoxyindole derivatives, which share functional groups with 3-Acetoxy-3',5'-dichlorobenzophenone, has explored their potential antiviral activities. This highlights the possibility of using benzophenone derivatives in the development of new antiviral agents (Mezentseva et al., 1991).
properties
IUPAC Name |
[3-(3,5-dichlorobenzoyl)phenyl] acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10Cl2O3/c1-9(18)20-14-4-2-3-10(7-14)15(19)11-5-12(16)8-13(17)6-11/h2-8H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVDIUKSETSQTBD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC=CC(=C1)C(=O)C2=CC(=CC(=C2)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10Cl2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60641670 |
Source


|
| Record name | 3-(3,5-Dichlorobenzoyl)phenyl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60641670 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
309.1 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
890100-34-2 |
Source


|
| Record name | [3-(Acetyloxy)phenyl](3,5-dichlorophenyl)methanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=890100-34-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(3,5-Dichlorobenzoyl)phenyl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60641670 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[2-(4-Aminophenyl)ethyl]phenol](/img/structure/B1292202.png)












